molecular formula C27H24N4O3 B2388679 N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 2034302-07-1

N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2388679
CAS RN: 2034302-07-1
M. Wt: 452.514
InChI Key: XMZIMTGJRBFECQ-UHFFFAOYSA-N
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Description

“N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic compound that contains several functional groups, including an indole, a tetrahydroquinazoline, and a carboxamide . These functional groups suggest that this compound may have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the indole and tetrahydroquinazoline rings. The carboxamide could then be introduced through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and tetrahydroquinazoline rings, which would likely contribute to its stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and tetrahydroquinazoline rings. The indole ring, in particular, is known to undergo a variety of reactions, including electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole and tetrahydroquinazoline rings could affect its solubility, melting point, and other properties .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. For example, given the biological activity of many indole-containing compounds, it could be interesting to investigate whether this compound has any pharmacological effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-(1H-indol-3-yl)ethylamine with 2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid followed by the addition of a carboxamide group.", "Starting Materials": [ "2-(1H-indol-3-yl)ethylamine", "2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Chloroform", "Diethyl ether", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: To a solution of 2-(1H-indol-3-yl)ethylamine (1.0 equiv) in DMF, add 2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (1.1 equiv) and DCC (1.1 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 3: Dissolve the crude product in chloroform and wash the solution with water, sodium bicarbonate solution, and water again. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a pure product.", "Step 4: To a solution of the pure product in DMF, add NHS (1.1 equiv) and DCC (1.1 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 5: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 6: Dissolve the crude product in ethyl acetate and wash the solution with water, sodium bicarbonate solution, and water again. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a pure product.", "Step 7: To a solution of the pure product in acetic acid, add sodium bicarbonate until the pH reaches 8-9. Stir the reaction mixture at room temperature for 24 hours.", "Step 8: Filter the reaction mixture to remove any insoluble material. Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 9: Dissolve the crude product in diethyl ether and wash the solution with water and sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a pure product.", "Step 10: Recrystallize the pure product from a suitable solvent to obtain the final compound 'N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide'." ] }

CAS RN

2034302-07-1

Product Name

N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Molecular Formula

C27H24N4O3

Molecular Weight

452.514

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C27H24N4O3/c32-25(28-14-12-20-17-29-23-9-5-4-8-21(20)23)19-10-11-22-24(16-19)30-27(34)31(26(22)33)15-13-18-6-2-1-3-7-18/h1-11,16-17,29H,12-15H2,(H,28,32)(H,30,34)

InChI Key

XMZIMTGJRBFECQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CNC5=CC=CC=C54)NC2=O

solubility

not available

Origin of Product

United States

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